molecular formula C10H13NO2 B3144780 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone CAS No. 56041-61-3

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone

Cat. No. B3144780
Key on ui cas rn: 56041-61-3
M. Wt: 179.22 g/mol
InChI Key: XIJFZWYCMCZYSQ-UHFFFAOYSA-N
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Patent
US05308840

Procedure details

A solution of the compound (2) (4.73 g, 21.2 mmol) obtained above in tetrahydrofuran (20 ml) and 1N hydrochloric acid (63.5 ml) was heated and stirred for 1.5 hours. The mixture was poured into a saturated aqueous solution of sodium hydrogencarbonate, extracted with ethyl acetate, washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the residual solid was washed with hexane and filtrated. Yield 3.46 g (91%).
Name
compound ( 2 )
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
63.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([N:13]([CH3:15])[CH3:14])[CH:7]=2)([CH3:5])[O:3]C1.Cl.C(=O)([O-])O.[Na+]>O1CCCC1>[CH3:15][N:13]([CH3:14])[C:8]1[CH:7]=[C:6]([C:4](=[O:3])[CH3:5])[CH:11]=[CH:10][C:9]=1[OH:12] |f:2.3|

Inputs

Step One
Name
compound ( 2 )
Quantity
4.73 g
Type
reactant
Smiles
C1COC(C)(C2=CC(=C(C=C2)O)N(C)C)O1
Name
Quantity
63.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
WASH
Type
WASH
Details
the residual solid was washed with hexane
FILTRATION
Type
FILTRATION
Details
filtrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CN(C=1C=C(C=CC1O)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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